molecular formula C10H20ClNO B2508947 2-Methyl-2-(oxan-4-yl)pyrrolidine;hydrochloride CAS No. 2460754-62-3

2-Methyl-2-(oxan-4-yl)pyrrolidine;hydrochloride

Cat. No.: B2508947
CAS No.: 2460754-62-3
M. Wt: 205.73
InChI Key: OSNKHHXHNFVFRE-UHFFFAOYSA-N
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Description

2-Methyl-2-(oxan-4-yl)pyrrolidine;hydrochloride is a chemical compound with the molecular formula C10H19NO·HCl. It is also known by its IUPAC name, 2-methyl-2-(tetrahydro-2H-pyran-4-yl)pyrrolidine hydrochloride . This compound is a white powder that is soluble in water and is commonly used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(oxan-4-yl)pyrrolidine;hydrochloride typically involves the reaction of 2-methylpyrrolidine with tetrahydropyran under specific conditions. The reaction is carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The final product is then purified through crystallization or other separation techniques to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(oxan-4-yl)pyrrolidine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted compounds .

Scientific Research Applications

2-Methyl-2-(oxan-4-yl)pyrrolidine;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(oxan-4-yl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methyl-2-(oxan-4-yl)pyrrolidine;hydrochloride include:

  • Pyrrolidine
  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

What sets this compound apart from these similar compounds is its unique structure, which combines a pyrrolidine ring with a tetrahydropyran moiety. This unique combination imparts specific chemical and biological properties that make it valuable for various research applications .

Biological Activity

2-Methyl-2-(oxan-4-yl)pyrrolidine;hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which allow it to interact with various biological systems.

Chemical Structure

The compound can be represented structurally as follows:

C9H15ClNO\text{C}_9\text{H}_{15}\text{Cl}\text{N}\text{O}

This structure includes a pyrrolidine ring, which is known for its role in various biological activities.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor , particularly in studies related to protein interactions. Its mechanism of action involves binding to specific enzymes, thereby altering their activity, which can have therapeutic implications in various diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds featuring similar structural motifs have demonstrated significant cytotoxic effects against cancer cell lines such as A549 (human lung adenocarcinoma) and have shown lower toxicity towards non-cancerous cells .

Case Study: Anticancer Activity Assessment

In a study assessing the anticancer properties of related compounds, the following results were observed:

CompoundIC50 (µM)Effect on A549 Cells (%)Toxicity on Non-Cancerous Cells (%)
Compound A157520
Compound B306510
Compound C59025

These findings suggest that structural modifications can significantly influence both the efficacy and selectivity of these compounds against cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound and its derivatives have also been explored. They have shown effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus, indicating potential for development as antimicrobial agents .

Antimicrobial Efficacy Data

The following table summarizes the antimicrobial activity against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus (MRSA)8
Escherichia coli16
Klebsiella pneumoniae32

These results underscore the potential application of this compound in treating infections caused by resistant bacteria .

The mechanism through which this compound exerts its biological effects primarily involves binding interactions with target proteins and enzymes. This binding can lead to conformational changes that inhibit or enhance enzyme activity, thereby influencing various biochemical pathways critical for cell function and survival .

Molecular Targets

  • Enzymes : The compound has shown potential in inhibiting specific enzymes linked to cancer progression.
  • Receptors : Interaction with cellular receptors may modulate signaling pathways involved in cell growth and apoptosis.

Properties

IUPAC Name

2-methyl-2-(oxan-4-yl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-10(5-2-6-11-10)9-3-7-12-8-4-9;/h9,11H,2-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNKHHXHNFVFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C2CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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